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Dicamba-D3

Cat. No.: B020954
CAS No.: 349553-95-3
M. Wt: 224.05 g/mol
InChI Key: IWEDIXLBFLAXBO-FIBGUPNXSA-N
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Description

Contextualizing Dicamba-d3 within Herbicide Fate and Ecotoxicology Research

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective systemic herbicide employed for controlling broadleaf weeds herts.ac.ukwikipedia.orgacs.org. Its environmental fate and potential for off-target movement, particularly through volatilization and spray drift, are significant areas of research acs.orgresearchgate.netacs.org. Accurate quantification of dicamba in environmental samples like air and water is critical for assessing its environmental impact and understanding its behavior post-application semanticscholar.orgresearchgate.netmdpi.comacs.org.

This compound (CAS: 349553-95-3) is a deuterium-labeled analog of dicamba, where three hydrogen atoms in the methoxy (B1213986) group are replaced by deuterium (B1214612) scbt.comnih.govlgcstandards.comsigmaaldrich.comsigmaaldrich.com. Its primary role in herbicide fate and ecotoxicology research is as an internal standard (IS) in analytical methods, especially liquid chromatography-mass spectrometry (LC-MS) semanticscholar.orgresearchgate.netmdpi.comacs.org. The use of this compound as an IS allows for robust and accurate quantification of dicamba in environmental samples by compensating for potential analytical variabilities and matrix effects semanticscholar.orgresearchgate.netmdpi.com.

Research studies have demonstrated the effectiveness of this compound in quantifying dicamba from air and water samples. For example, a study evaluating a stable isotope-based direct quantification method for dicamba analysis using single-quadrupole LC-MS reported favorable analyte recoveries and limits of detection (LODs) semanticscholar.orgresearchgate.netmdpi.com.

Table 1: Analyte Recoveries and Limits of Detection (LODs) for Dicamba using this compound as Internal Standard

Sample MatrixAnalyte Recoveries (%)Limits of Detection (LODs)
Water106–1280.1 ng mL⁻¹
Air88–1241 ng mL⁻¹

Data based on studies evaluating stable isotope-based direct quantification methods for dicamba analysis using single-quadrupole LC-MS semanticscholar.orgresearchgate.netmdpi.com.

The environmental fate of dicamba involves microbial degradation in soil and aquatic environments, primarily to 3,6-dichlorosalicylic acid wikipedia.orgnih.gov. While dicamba is highly mobile in soil and can be detected in surface and groundwater, its half-life in water is typically short (< 7 days), though residues can persist longer under certain conditions researchgate.netnih.gov. Ecotoxicology research also investigates the potential environmental risks associated with dicamba and its derivatives, including studies on dicamba-derived ionic liquids acs.orgnih.gov. This compound plays a vital role in these studies by enabling precise and reliable measurement of dicamba concentrations, which is fundamental for understanding its environmental transport, persistence, and potential ecological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O3 B020954 Dicamba-D3 CAS No. 349553-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-2-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEDIXLBFLAXBO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512157
Record name 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349553-95-3
Record name 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicamba-D3
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Synthetic Routes and Isotopic Labeling Strategies for Dicamba D3

Deuterium (B1214612) Incorporation Methodologies

The incorporation of deuterium into the Dicamba (B1670444) structure to form Dicamba-d3 is achieved by employing a deuterated methylating agent in the final stage of the synthesis. This process, known as isotopic labeling, involves the reaction of the 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA) precursor with a reagent that provides a CD3 group. symeres.com

The reaction is an O-methylation, where the hydrogen atom of the hydroxyl group (-OH) on the benzene ring is replaced by a trideuteromethyl group (-CD3). This is typically carried out under alkaline conditions to deprotonate the hydroxyl group, making it a more effective nucleophile. The resulting anion then reacts with the deuterated methylating agent. Common reagents for this purpose include deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4). The use of these commercially available deuterated precursors is a direct and efficient method for synthesizing the desired labeled compound. symeres.com

The table below outlines the key components of this deuterium incorporation methodology.

PrecursorDeuterated ReagentProductReaction Type
3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA)Deuterated Methyl Iodide (CD3I) or Deuterated Dimethyl Sulfate ((CD3)2SO4)This compound (3,6-dichloro-2-(methoxy-d3)-benzoic acid)O-methylation

This method ensures high isotopic enrichment at the specific methoxy (B1213986) position, which is crucial for its application as an internal standard in analytical chemistry.

Purity Assessment of this compound for Research Applications

For this compound to be effective as an internal standard in research and environmental analysis, its chemical and isotopic purity must be rigorously assessed. nih.govmdpi.com The goal is to confirm the correct chemical structure, determine the percentage of molecules that are successfully labeled with deuterium (isotopic enrichment), and quantify any unlabeled Dicamba or other chemical impurities. The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comwikipedia.org

Mass Spectrometry (MS): This is the most critical technique for purity assessment of isotopically labeled compounds. wikipedia.org It separates ions based on their mass-to-charge ratio (m/z). Since deuterium is heavier than hydrogen, this compound has a higher molecular weight than its unlabeled counterpart. This mass difference is easily detected by MS. wikipedia.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography/Mass Spectrometry (GC/MS) are employed to analyze this compound. nih.govacs.org By comparing the signal intensity of the molecular ions corresponding to this compound and any residual unlabeled Dicamba, the isotopic purity can be accurately quantified. nih.gov For example, specific fragment ions are monitored for Dicamba (m/z 175 and 219) and this compound (m/z 178 and 222) to ensure identity and quantify the amount present. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the precise location of the isotopic labels within the molecule. wikipedia.org While ¹H NMR (proton NMR) would show the absence of signals from the methoxy group in a highly pure sample of this compound, ²H NMR (deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence at the methoxy position. Furthermore, ¹³C NMR can also provide structural confirmation and help identify the position of the label due to the effect of the attached deuterium atoms on the carbon signal.

The combination of these methods provides a comprehensive evaluation of the purity of this compound, ensuring its reliability for quantitative analytical applications.

The following table summarizes the key methods for purity assessment.

Analytical TechniquePrinciple of OperationInformation Provided
Mass Spectrometry (MS), including LC-MS and GC/MSSeparates ions based on mass-to-charge ratio.Confirms molecular weight, determines isotopic enrichment, and quantifies chemical impurities. wikipedia.orgnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects atomic nuclei with different magnetic properties (gyromagnetic ratios).Confirms the location of deuterium atoms within the molecular structure and verifies overall chemical structure. symeres.comwikipedia.org

Advanced Analytical Methodologies Employing Dicamba D3 As an Internal Standard

Mass Spectrometry (MS)-Based Quantification Techniques

Mass spectrometry (MS) techniques are foundational for the precise quantification of dicamba (B1670444). The use of Dicamba-d3, with its distinct mass-to-charge ratio, allows for the accurate measurement of analyte recovery and compensation for variations in sample preparation and instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely adopted technique for the direct quantification of dicamba in various matrices, including water and air samples. This method leverages the chromatographic separation capabilities of LC coupled with the sensitive detection of MS. This compound serves as an isotopically labeled internal standard (IS), enabling sensitive detection based on selected ion monitoring (SIM) of precursor and fragment ions. This approach facilitates the calculation of recoveries and quantification using a relative response factor (RRF). For instance, studies have reported analyte recoveries ranging from 106–128% from water and 88–124% from air samples when employing this compound as an IS in LC-MS. The limits of detection (LODs) achieved were 0.1 ng/mL for water and 1 ng/mL for air, without requiring extensive sample pretreatment such as ion-pairing or derivatization. wikipedia.orgherts.ac.uknih.govnih.govnih.gov

Table 1: LC-MS Performance Metrics for Dicamba Quantification Using this compound

MatrixAnalyte Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Water Samples106–128 wikipedia.orgherts.ac.uknih.govnih.govnih.gov0.1 ng/mL wikipedia.orgherts.ac.uknih.govnih.govnih.gov0.1 ng/mL nih.gov
Air Samples88–124 wikipedia.orgherts.ac.uknih.govnih.govnih.gov1 ng/mL wikipedia.orgherts.ac.uknih.govnih.govnih.gov5 ng/mL nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole LC-MS, making it a prevalent technology for determining dicamba and its metabolites (such as 5-OH-dicamba, 3,6-dichlorosalicylic acid (DCSA), and 3,6-dichlorogentisic acid (DCGA)) in complex matrices like soil and soy foliage. wikipedia.orgthegoodscentscompany.comumweltprobenbank.deuni.lusciex.com.cnchromatographytoday.comnemc.us The use of isotopically labeled internal standards, including this compound, is critical for achieving high-quality quantitative data by compensating for matrix effects and ensuring method robustness and precision. wikipedia.orgthegoodscentscompany.comumweltprobenbank.deuni.lusciex.com.cnchromatographytoday.comnih.govchromatographytoday.com This technique often eliminates the need for time-consuming derivatization steps, which were historically required for gas chromatography (GC) methods. wikipedia.orgthegoodscentscompany.comumweltprobenbank.desciex.com.cnchromatographytoday.com

The reproducibility of the isotopic internal standard (ISTD) peak area, exemplified by this compound, has been reported with a coefficient of variation (%CV) of 21% across both soy foliage and soil matrices, demonstrating excellent method reproducibility in complex samples. thegoodscentscompany.comumweltprobenbank.deuni.lu Recoveries for analytes in these matrices generally fall within the range of 70-150% thegoodscentscompany.comuni.lu, with specific studies reporting 84.8-104.1% for soil and 93.1-100.6% for dicamba in tobacco. nih.gov Limits of detection (LODs) for dicamba in tobacco and soil have been established between 0.012 and 0.126 ng/g, with corresponding limits of quantification (LOQs) from 0.040 to 0.420 ng/g. nih.gov

Table 2: LC-MS/MS Performance Metrics for Dicamba and Metabolites in Solid Matrices

MatrixAnalyte Recovery (%)ISTD Peak Area %CVLOD (ng/g)LOQ (ng/g)
Soil84.8–104.1 nih.gov21 thegoodscentscompany.comumweltprobenbank.deuni.lu0.012–0.126 nih.gov0.040–0.420 nih.gov
Soy Foliage70–150 thegoodscentscompany.comuni.lu21 thegoodscentscompany.comumweltprobenbank.deuni.luN/AN/A
Tobacco93.1–100.6 nih.govN/A0.012–0.126 nih.gov0.040–0.420 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative technique for dicamba analysis, although it often necessitates derivatization procedures to make the polar dicamba molecule volatile enough for GC separation. wikipedia.orgnih.govsciex.com.cnsemanticscholar.org this compound is available as an analytical reference standard for GC-MS applications in fresh water and air samples. wikidata.orgsigmaaldrich.com While GC-MS has historically been used for pesticide residue screening, LC-MS/MS is increasingly preferred for acid herbicides like dicamba due to its ability to eliminate the derivatization step, making it a more rugged and less time-consuming approach. thegoodscentscompany.comumweltprobenbank.desciex.com.cnchromatographytoday.comchromatographytoday.com However, when employed, isotopic internal standards like this compound can provide the necessary accuracy and reliability for quantification in GC-MS, particularly in isotope dilution methods. sigmaaldrich.com

Optimization of Sample Preparation Protocols for this compound Inclusion

Effective sample preparation is crucial for accurate quantification, and this compound is strategically incorporated into these protocols to account for analyte loss and matrix effects.

For aqueous matrices such as surface and ground water, solid-phase extraction (SPE) is a common and effective sample preparation technique. Simple SPE protocols have been developed and validated for the extraction of dicamba. wikipedia.orgherts.ac.uknih.govuni.lu The inclusion of this compound as an internal standard during the SPE process allows for the accurate assessment of extraction efficiency and compensation for any analyte losses or matrix interferences that may occur during the extraction and subsequent analysis. This is particularly important for dicamba due to its high polarity and water solubility, which can make extraction challenging. uni.lu

Quantifying dicamba in air samples is essential due to its potential for volatilization and spray drift. Sample preparation for air samples typically involves collection using air sampling tubes or filter paper, followed by concentration techniques. wikipedia.orgherts.ac.uknih.govnih.govsemanticscholar.orgnih.govnih.gov this compound is introduced as an internal standard, often either pre-extraction (by fortifying the sampling media) or by adding it to the final extracted solution. thegoodscentscompany.comnih.govnih.gov This allows for the evaluation of sample collection efficiency, concentration factors, and compensation for matrix effects associated with sorbent resins, ensuring accurate and robust quantification of dicamba in air. herts.ac.uknih.govnih.gov

Method Validation and Performance Metrics Utilizing this compound

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. When this compound is employed as an internal standard, it contributes significantly to establishing key performance metrics, including recovery, reproducibility, limits of detection (LOD), and limits of quantification (LOQ), and plays a vital role in mitigating matrix effects semanticscholar.orgnih.govchromatographytoday.comresearchgate.netresearchgate.netresearchgate.netsciex.comnih.gov.

Recovery and Reproducibility Assessment

The assessment of recovery and reproducibility is fundamental to demonstrating the reliability of an analytical method. Recovery refers to the efficiency with which an analytical procedure can extract and detect the analyte from a given matrix, while reproducibility indicates the precision of the method when performed under varying conditions, such as different days or by different analysts researchgate.netepa.gov. The use of this compound as an internal standard is particularly effective in these assessments because its behavior during sample processing closely mimics that of the native dicamba, allowing for accurate correction of analyte losses or variations researchgate.netwuxiapptec.com.

Research has demonstrated excellent recovery rates for dicamba when this compound is utilized. For instance, in a study evaluating a stable isotope-based direct quantification method for dicamba in air and water samples using single-quadrupole LC-MS, analyte recoveries ranged from 106–128% in water and 88–124% in air semanticscholar.orgnih.govresearchgate.netnih.gov. These recovery experiments were conducted by adding dicamba standards at multiple concentration levels over several days, with this compound added similarly to account for method variability nih.gov.

Another study focusing on the detection and quantification of dicamba and other acid herbicides in agricultural samples (soil and soy plant tissue) also highlighted the effectiveness of this compound. The isotopic internal standard (ISTD) peak area exhibited a coefficient of variation (CV) of 21% across both soy foliage and soil matrices, indicating robust method reproducibility in complex matrices sciex.com. Analytical precision, determined through triplicate injections at various concentration levels, generally showed CVs within 20% sciex.com.

Table 1: Representative Recovery and Reproducibility Data for Dicamba Analysis Using this compound as Internal Standard

MatrixAnalyte Concentration LevelDicamba Recovery (%)Reproducibility (ISTD Peak Area %CV)Reference
WaterVarious (e.g., 0.1, 1, 10 ng/mL)106–128Not specified (acceptable repeatability reported) semanticscholar.orgnih.gov
AirVarious (e.g., 1, 5, 10 ng/mL)88–124Not specified (acceptable repeatability reported) semanticscholar.orgnih.gov
Soy FoliageVariousNot explicitly stated (optimized for linearity/accuracy)21 sciex.com
SoilVariousNot explicitly stated (optimized for linearity/accuracy)21 sciex.com

Limits of Detection (LOD) and Limits of Quantification (LOQ) Determination

The limits of detection (LOD) and quantification (LOQ) are critical performance parameters that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The incorporation of this compound as an internal standard significantly contributes to achieving low and consistent LODs and LOQs, particularly in challenging matrices semanticscholar.orgnih.govchromatographytoday.comresearchgate.netresearchgate.netsciex.com.

In the LC-MS method for dicamba in water and air, LODs of 0.1 ng/mL for water and 1 ng/mL for air were achieved, with corresponding LOQs of 0.1 ng/mL and 5 ng/mL, respectively semanticscholar.orgnih.govresearchgate.netnih.gov. These limits were determined based on signal-to-noise ratios (S/N) of 3 for LOD and 10 for LOQ semanticscholar.org. For the instrument itself, the LOD and LOQ were observed to be 9 ng/mL and 24 ng/mL, respectively, highlighting the impact of sample concentration factors on the final detection limits semanticscholar.org.

For the analysis of dicamba and other acid herbicides in agricultural samples by LC-MS/MS, LODs were generally less than 1 ng/mL, with some exceptions chromatographytoday.comsciex.com. The LOQs for these historically challenging compounds were notably low, with the highest LOQs for certain related compounds being 10 ng/mL chromatographytoday.com. In a separate study on organochlorine herbicide residues in tobacco-growing soil using LC-MS/MS, where this compound was used as an internal standard, the LOD for dicamba was reported as 0.025 ng/mL, with a linearity range of 1 to 100 ng/mL and R² values greater than 0.99 researchgate.net.

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Dicamba Analysis Using this compound

MatrixAnalytical TechniqueLOD (ng/mL)LOQ (ng/mL)Reference
WaterLC-MS (SIM)0.10.1 semanticscholar.orgnih.gov
AirLC-MS (SIM)15 semanticscholar.orgnih.gov
Tobacco-growing SoilLC-MS/MS0.025Not explicitly stated (linearity 1-100 ng/mL) researchgate.net
Agricultural Samples (General)LC-MS/MS<1 (mostly)Low (e.g., 10 ng/mL for some related compounds) chromatographytoday.comsciex.com

Mitigation of Matrix Effects through Isotopic Internal Standard Calibration

Matrix effects, which refer to the co-elution of endogenous or exogenous compounds from the sample matrix that can suppress or enhance the ionization of the analyte in mass spectrometry, are a common challenge in quantitative analysis semanticscholar.orgresearchgate.netwuxiapptec.comcdc.gov. These effects can significantly compromise the accuracy and precision of analytical results if not properly addressed researchgate.netwuxiapptec.com.

The application of an isotopically labeled internal standard like this compound is considered the most effective strategy for mitigating matrix effects semanticscholar.orgresearchgate.netresearchgate.netwuxiapptec.comnih.gov. Because this compound is chemically identical to dicamba but for its isotopic composition, it experiences the same degree of ion suppression or enhancement as the native analyte during the mass spectrometric detection process researchgate.netwuxiapptec.com. By monitoring the ratio of the analyte signal to the internal standard signal (relative response factor, RRF), any fluctuations caused by matrix effects are proportionally corrected semanticscholar.orgnih.govresearchgate.netnih.gov.

Studies have explicitly demonstrated this compensatory mechanism. For example, in the LC-MS analysis of dicamba in air and water, the use of this compound with RRF-based analysis was shown to effectively account for ion suppression, particularly those associated with sorbent resin used in air sample collection semanticscholar.orgresearchgate.netnih.gov. This approach ensures that even in complex matrices, the quantification of dicamba remains accurate and reliable, making the method robust and easily transferable semanticscholar.orgresearchgate.netnih.gov. The principle relies on the fact that the internal standard also rectifies other variations, such as those related to dilution, evaporation, degradation, recovery, and injection, further solidifying its role in achieving high-quality quantitative data researchgate.netwuxiapptec.com.

Environmental Fate and Transport Studies of Dicamba Facilitated by Dicamba D3

Mechanisms and Kinetics of Dicamba (B1670444) Degradation

The degradation of dicamba in the environment occurs through various pathways, primarily driven by microbial activity under both aerobic and anaerobic conditions. Dicamba-d3 is instrumental in elucidating these complex degradation mechanisms and accurately determining their kinetic rates.

Aerobic Degradation Pathways and Metabolite Profiling

Under aerobic conditions, dicamba undergoes rapid and extensive metabolism in soil envipath.org. The predominant degradation pathway is O-demethylation, which leads to the formation of 3,6-dichlorosalicylic acid (3,6-DCSA) as the major metabolite envipath.orgwikipedia.orgorst.eduresearchgate.net. This initial step is microbially induced envipath.org. Subsequently, 3,6-DCSA can be further hydroxylated to produce 2,5-dihydroxy-3,6-dichlorosalicylic acid (2,5-di-OH-dicamba) envipath.orgorst.edu. The half-life of dicamba in aerobic soil typically ranges from 2.1 to 8 days, with a geometric mean of 4.4 days at 20°C. The major metabolite, 3,6-DCSA, also degrades rapidly, with half-lives ranging from 1.7 to 12 days envipath.org.

This compound is routinely employed in these studies as an internal standard to ensure the accuracy and precision of analytical measurements. Its use helps compensate for potential matrix effects and variability during sample preparation and analysis, allowing for reliable quantification of dicamba and its aerobic metabolites, even at trace levels acs.org.

Table 1: Aerobic Degradation Half-lives of Dicamba and 3,6-DCSA in Soil

CompoundHalf-life Range (days)Geometric Mean Half-life (days) at 20°C
Dicamba2.1 – 84.4
3,6-DCSA1.7 – 124.8

Anaerobic Degradation Pathways and Novel Metabolite Identification

Anaerobic degradation is a significant process for dicamba, particularly in anoxic environments such as deep soil, sediments, and groundwater researchgate.netcabidigitallibrary.orgresearchgate.netepa.govnih.gov. Similar to aerobic conditions, the initial step in anaerobic degradation involves O-demethylation, yielding 3,6-DCSA researchgate.netcabidigitallibrary.orgresearchgate.netepa.govnih.gov. However, the subsequent pathways diverge. Anaerobic degradation of 3,6-DCSA proceeds via reductive dechlorination to 6-chlorosalicylic acid (6-CSA). This is followed by decarboxylation to 3-chlorophenol (B135607) (3-CP), which can then undergo further dechlorination to phenol (B47542) researchgate.netcabidigitallibrary.orgresearchgate.net.

Research has identified several novel metabolites in anaerobic degradation pathways, including 3-chlorohydroquinone, 3-chlorophenol, phenol, and butyric acid cabidigitallibrary.org. Another study reported 2,5-dichlorophenol (B122974) as a new anaerobic metabolite nih.gov. The anaerobic half-life of dicamba can be considerably longer than its aerobic counterpart, with reported values up to 141 days epa.gov. The use of this compound is critical for the precise identification and quantification of these diverse and sometimes novel metabolites in complex anaerobic matrices, ensuring accurate elucidation of degradation pathways acs.org.

Table 2: Key Metabolites in Anaerobic Dicamba Degradation

Metabolite NameFormation Pathway
3,6-Dichlorosalicylic acid (3,6-DCSA)O-demethylation of dicamba
6-Chlorosalicylic acid (6-CSA)Reductive dechlorination of 3,6-DCSA
3-Chlorophenol (3-CP)Decarboxylation of 6-CSA
PhenolDechlorination of 3-CP
3-ChlorohydroquinoneProposed intermediate in novel pathways
Butyric acidProposed end-product in novel pathways
2,5-DichlorophenolIdentified as a novel metabolite in some consortia nih.gov

Role of Microbial Communities in Dicamba Dissipation

Microbial activity is the most significant factor influencing the dissipation of dicamba in both aquatic and soil environments orst.edunih.gov. Specific microbial communities are responsible for the degradation processes. For instance, anaerobic degradation has been linked to bacteria from genera such as Desulfovibrio, Exilispira, Caldisericum, Aminicenantales_unclassified, Syntrophus, Dehalobacter, Romboutsia, Syntrophorhabdus, and Saccharimonadales_unclassified, as well as archaea including Methanosaeta, Methanolinea, and Bathyarchaeia_unclassified cabidigitallibrary.org. Aerobic degradation is also microbially mediated, involving enzymes like dicamba monooxygenase wikipedia.orgresearchgate.net.

Atmospheric Transport and Volatilization Research of Dicamba

Dicamba's propensity for off-target movement through volatilization and spray drift is a significant environmental concern acs.orgumsystem.edusciencedaily.comresearchgate.netwa.govuark.eduresearchgate.netosu.eduawsjournal.orgresearchgate.net. This compound is a critical tool in atmospheric transport and volatilization research, enabling precise measurement of airborne dicamba concentrations and flux rates. Its use as an internal standard in air sampling and analytical procedures ensures the accuracy of data used to model and predict off-target movement acs.orgnih.gov.

Influence of Environmental Factors on Vapor Drift

Vapor drift, a form of secondary drift, is significantly influenced by environmental factors. Key factors include air temperature, relative humidity, and wind speed acs.orgumsystem.eduresearchgate.netuark.eduosu.edu. Elevated air temperatures are particularly impactful, leading to increased vapor concentrations and enhanced volatilization of dicamba umsystem.edusciencedaily.comresearchgate.netosu.edu. Herbicide formulation and the presence of tank mix ingredients also play a crucial role in determining volatility acs.orgsciencedaily.comresearchgate.netawsjournal.org. For example, lower pH conditions have been shown to increase dicamba volatility acs.org. Research using this compound allows for the accurate and reliable measurement of volatilization rates under a wide range of varying environmental conditions, contributing to a better understanding of how these factors influence off-target movement.

Field-Scale Air Monitoring and Flux Measurements

Field-scale air monitoring studies are essential for quantifying dicamba volatilization under real-world agricultural conditions. These studies typically utilize air samplers, such as polyurethane foam (PUF) samplers, to collect airborne dicamba acs.orguark.eduresearchgate.netnih.gov. Volatile flux rates, which represent the rate of dicamba volatilization per unit time, are estimated by combining measured air concentrations with meteorological data, including wind speed and air temperature acs.orgnih.govuscourts.gov.

Quantified cumulative mass loss due to volatilization in field studies has been reported to range from 0.023% to 0.302% of the applied dicamba over a 3-day sampling period awsjournal.orgnih.gov. The flux of volatilized dicamba often peaks within the first few hours after application and then declines rapidly awsjournal.orgnih.gov. This compound is indispensable for the robust analytical methods required for trace-level detection and accurate quantification of dicamba in these field air samples. This ensures the reliability of flux measurements and air concentration data, which are crucial for developing effective strategies to mitigate off-target movement and for regulatory assessments acs.orgnih.gov.

Table 3: Reported Dicamba Volatilization Losses in Field Studies

Study TypeCumulative Mass Loss (% of applied dicamba)Timeframe (hours/days)
Field Trials (range)0.023 – 0.30272 hours
Field Case Study0.2 ± 0.053 days

Modeling Approaches for Predicting Airborne Dicamba Dispersal

The potential for dicamba to move off-target via spray drift and volatilization is a significant environmental concern, leading to damage in non-target crops and plants wikipedia.orgchemservice.com. Volatilization refers to the movement of a chemical in its gas phase from the application area, influenced by the chemical's volatility potential, formulation type, and meteorological conditions. Dicamba acid exhibits low to moderate volatility, with a vapor pressure of 4.5 × 10⁻³ Pa. Formulations of dicamba as salts, such as dimethylamine (B145610) (DMA) or diglycolamine (DGA), are designed to reduce volatility, as these salts dissociate into non-volatile dicamba anions in water. However, factors like the presence of glyphosate (B1671968) salts of volatile amines can increase dicamba volatility by lowering the pH of the tank mix, thereby increasing the formation of the more volatile dicamba acid.

Field volatility trials, while providing valuable data, are often expensive and time-consuming. To overcome these limitations and predict the spatial-temporal variability of off-target exposure, air transport models such as AERMOD and CALPUFF are employed. These models simulate the movement of airborne contaminants under various meteorological conditions, requiring accurate input data on dicamba concentrations in the air. This compound is indispensable in this context, serving as an analytical reference standard for the determination of dicamba in air samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). By using this compound as an internal standard, researchers can accurately quantify dicamba concentrations, assess recovery, and ensure the precision and robustness of the analytical methods, thereby providing reliable data for input into atmospheric dispersion models. This enables a more comprehensive understanding of dicamba's airborne dispersal and its potential impact on surrounding areas.

Hydrological Movement and Soil Mobility Investigations

Dicamba is characterized by its high mobility in soil and water, primarily due to its high water solubility and low adsorption to soil particles chemservice.comnih.gov. This mobility increases its potential for transport into surface and groundwater systems chemservice.com. Environmental contamination can occur through various pathways, including surface runoff, spray drift, and leaching from soils chemservice.com. This compound facilitates investigations into these hydrological movements and soil mobility by acting as an internal standard during the analysis of dicamba in water and soil samples. Its use ensures accurate measurement of dicamba concentrations as it moves through different hydrological pathways and soil profiles, allowing researchers to precisely track its distribution and assess the factors influencing its transport.

Leaching Potential in Diverse Soil Types

Dicamba has a notable potential for leaching through soil profiles, which is influenced by several factors including soil type, water table depth, rainfall frequency and intensity, and the herbicide's binding properties to soil particles. Permeable or coarse soils, especially those with a shallow water table, are more susceptible to groundwater contamination from dicamba leaching. While dicamba is highly mobile, some studies suggest a low risk for groundwater contamination due to its relatively short half-life under aerobic conditions. However, its persistence can be longer under anaerobic conditions found in some groundwater sources.

Research has shown that dicamba concentrations greater than 1 mg L⁻¹ can be detected in soil water, with increased leaching observed in late autumn due to higher infiltration rates. The degradation rate of dicamba in thatch can be significantly higher than in soil, potentially reducing leaching, though this is influenced by soil and climatic conditions. This compound is essential for accurately quantifying dicamba concentrations in leachate and soil pore water samples. By using this deuterated analog, scientists can reliably measure the amount of dicamba that has moved through the soil column, providing critical data for understanding its leaching potential across diverse soil types and environmental conditions.

Runoff Dynamics and Surface Water Contamination

Surface water contamination by dicamba primarily occurs through surface runoff from treated fields, foliar wash-off from precipitation and irrigation, and spray drift chemservice.com. Dicamba has been frequently detected in surface waters, including ponds, rivers, and lakes in the U.S. and Canada. Rainfall events significantly influence the release and movement of dicamba from treated areas. For instance, rainfall simulation studies have shown that a substantial percentage of dicamba can be released from corn straw and subsequently move into the soil, with the concentration and location in the soil being related to precipitation patterns.

The high solubility of dicamba means it does not readily adsorb onto sediment or other organic particles in water, allowing residues to be easily transported by water chemservice.com. This compound is crucial for accurately assessing runoff dynamics and the extent of surface water contamination. Its application as an internal standard in analytical methods for water samples ensures precise quantification of dicamba and its transformation products in runoff water and surface water bodies. This allows for the reliable tracking of herbicide movement from land to aquatic environments, providing data essential for developing effective mitigation strategies.

Persistence of Dicamba and its Major Metabolites in Environmental Compartments

The persistence of dicamba in environmental compartments varies depending on conditions such as temperature, moisture, and microbial activity. In soil, dicamba generally undergoes relatively rapid degradation, primarily through microbial processes under aerobic conditions. The reported half-life of dicamba in soil typically ranges from 1 to 4 weeks, with a median of 2 weeks. However, reported half-lives can vary widely, from 3 to 136 days, and in some cases, up to 555 days, although typically less than 12 weeks under Canadian conditions. Under anaerobic soil conditions, dicamba can be significantly more persistent, with a half-life reported as long as 141 days.

Dicamba is biodegraded by both aerobic and anaerobic bacteria, with the primary degradation pathway involving conversion to 3,6-dichlorosalicylic acid (DCSA) wikipedia.orgnih.gov. DCSA is a major metabolite and is often more persistent in the environment than the parent dicamba, particularly under anaerobic conditions. Other minor metabolites identified include 5-hydroxydicamba (5-OH-dicamba) and 3,6-dichlorogentisic acid (DCGA), which is a secondary metabolite of DCSA.

This compound is paramount in studies investigating the persistence of dicamba and its metabolites. As an isotopically labeled internal standard, this compound allows for the accurate quantification of both the parent compound and its various degradation products (DCSA, 5-OH-dicamba, DCGA) in environmental samples such as soil and water. This analytical approach accounts for potential matrix effects and variations in sample preparation, ensuring the reliability of data on degradation rates and metabolite formation. By precisely measuring these concentrations over time, researchers can determine half-lives and understand the long-term environmental fate of dicamba and its transformation products.

Table 1: Dicamba Half-Life in Environmental Compartments

Environmental CompartmentConditionsTypical Half-Life (Days)Source
SoilAerobic6 - 28 (1-4 weeks)
SoilAnaerobic141
WaterAerobic< 7
WaterAnaerobicUp to 55.9 chemservice.com

Table 2: Major Metabolites of Dicamba

Metabolite NameRole in DegradationPersistence Relative to Parent
3,6-dichlorosalicylic acid (DCSA)Primary metaboliteOften more persistent
5-hydroxydicamba (5-OH-dicamba)Minor metaboliteNot specified
3,6-dichlorogentisic acid (DCGA)Secondary metabolite of DCSANot specified

This compound is an indispensable tool in environmental fate and transport studies of dicamba. While not directly a tracer in the sense of being applied and tracked as the primary compound of interest, its role as a highly reliable isotopically labeled internal standard is critical. It enables the accurate and precise quantification of dicamba and its various metabolites in air, soil, and water samples, thereby facilitating the development and validation of predictive models for airborne dispersal, investigations into hydrological movement and soil mobility, and comprehensive studies on persistence and degradation pathways. The analytical precision provided by this compound underpins the scientific understanding necessary for assessing the environmental impact of dicamba and informing its responsible use.

Metabolic and Translocation Studies of Dicamba in Biological Systems Using Dicamba D3

Microbial Metabolism of Dicamba (B1670444)

Microbial communities play a critical role in the environmental degradation of dicamba, transforming it into less active or inactive compounds. Studies utilizing techniques capable of distinguishing dicamba-d3 from its non-deuterated forms provide precise insights into these processes.

Enzymatic Pathways of Dicamba Biotransformation

The primary pathway for dicamba biotransformation in soil and aquatic environments involves O-demethylation, a microbially induced process envipath.orgdss.go.th. This reaction, often catalyzed by specific monooxygenases, converts dicamba (3,6-dichloro-2-methoxybenzoic acid) into 3,6-dichlorosalicylic acid (DCSA) envipath.orgwikipedia.org. The initial step involves the hydroxylation of the methyl group of dicamba, followed by hydrolysis to yield DCSA wikipedia.org.

Further degradation of DCSA has also been observed. For instance, DCSA can be rapidly metabolized via hydroxylation to 2,5-di-OH-dicamba envipath.org. Under anaerobic conditions, such as those found in methanogenic enrichments, the O-demethylation of dicamba to DCSA is a prerequisite for further degradation. DCSA can then undergo reductive dechlorination to 6-chlorosalicylate, and subsequently to salicylate, which is ultimately degraded to methane (B114726) (CH4) and carbon dioxide (CO2) dss.go.th.

The half-lives of dicamba and its major metabolite DCSA in aerobic soil demonstrate rapid degradation, as shown in Table 1.

Table 1: Aerobic Degradation Half-Lives of Dicamba and 3,6-Dichlorosalicylic Acid (DCSA) in Soil

CompoundGeometric Mean DT50 at 20°C (days)DT90 Range at 20°C (days)
Dicamba4.4 envipath.org7.0–26.9 envipath.org
DCSA4.8 envipath.org5.6–39 envipath.org

Identification of Dicamba-Degrading Microbial Strains

Several microbial strains have been identified for their capacity to degrade dicamba. A notable example is Pseudomonas maltophilia (strain DI-6), which possesses a three-component dicamba O-demethylase enzyme system responsible for converting dicamba to 3,6-dichlorosalicylic acid (3,6-DCSA), a compound lacking herbicidal activity wikipedia.orguniprot.orgusda.gov. This enzymatic conversion is a key detoxification mechanism employed by these bacteria.

Another strain, Pseudomonas paucimobilis, isolated from a consortium, has demonstrated the ability to degrade dicamba as the sole carbon source. This degradation is accompanied by a stoichiometric release of two moles of chloride per mole of dicamba degraded, indicating effective detoxification nih.gov. The use of isotopically labeled this compound in such studies helps confirm the metabolic pathways and the specific roles of these microbial strains by allowing researchers to track the fate of the labeled compound and its deuterated metabolites.

Plant Uptake and Translocation of Dicamba

Dicamba is a systemic herbicide, meaning it is absorbed by plants and transported throughout their tissues. Understanding this movement, particularly in non-target plant species, is crucial for assessing potential off-target effects. This compound serves as a valuable tracer in these investigations.

Absorption and Internal Redistribution in Non-Target Plant Species

Dicamba is readily absorbed by both the roots and foliage of plants and subsequently translocated throughout all plant tissues orst.eduepa.gov. The rate and pattern of absorption and internal redistribution can vary depending on the plant species orst.edu. As a synthetic auxin, dicamba moves systemically within the plant, primarily via mass flow in the phloem, similar to the movement of photosynthates umsystem.educambridge.org. This phloem mobility allows dicamba to reach areas of active growth, where it exerts its herbicidal effects epa.govfbn.com.

In non-target plant species, symptoms of dicamba injury often appear first in newly developing tissues, reflecting the compound's translocation to these metabolic "sinks" fbn.com. Studies using radiolabeled dicamba (e.g., ¹⁴C-dicamba) have shown that dicamba can be absorbed by foliage or roots from aqueous solutions, vapor, or treated soil orst.edu. While foliar uptake is significant, absorption from treated soil appears to be limited orst.edu.

Accumulation of Dicamba and its Metabolites in Plant Tissues

Research indicates that dicamba and its metabolites can accumulate in various plant tissues. In certain non-target plants like Tartary buckwheat and wild mustard, dicamba tends to accumulate in young, actively growing leaves orst.edu.

A study on non-dicamba resistant soybean plants, treated with ¹⁴C-dicamba, provided detailed insights into its accumulation. The majority of the absorbed dicamba was translocated to and accumulated in the seeds and pods. Specifically, 44% of the total absorbed dicamba was found in the seeds, and 38% in the pods cambridge.org. Other plant parts, such as the treated trifoliate (11%), stems and other leaves (6%), and roots (1%), accumulated smaller proportions cambridge.org.

Crucially, this study also highlighted that the parent dicamba form remained largely unchanged in developing seed tissue, indicating a low capability for metabolism in these tissues cambridge.org. While some plant species, particularly monocots, can metabolize dicamba into less harmful metabolites like 5-hydroxy-2-methoxy-3,6-dichlorobenzoic acid (5-hydroxy dicamba) umsystem.edu, the persistence of the parent compound in sensitive tissues like seeds is a significant finding. The use of this compound in such studies would allow for the precise identification and quantification of these specific metabolites, confirming their origin from the parent compound.

Table 2: Distribution of Absorbed Dicamba in Non-Target Soybean Plant Tissues

Plant TissuePercentage of Total Absorbed Dicamba cambridge.org
Seeds44%
Pods38%
Treated Trifoliate11%
Stems & Other Leaves6%
Roots1%

Enzymatic Characterization of Dicamba Deactivation Mechanisms in Organisms

The deactivation of dicamba in biological systems primarily involves enzymatic processes that transform the herbicide into less active or non-herbicidal forms. In microorganisms, the dicamba O-demethylase enzyme system is central to this deactivation. The ddmB gene, found in Stenotrophomonas maltophilia (formerly Pseudomonas maltophilia) strain DI-6, encodes a component of this multicomponent enzyme system responsible for the O-demethylation of dicamba uniprot.org. This enzymatic activity converts dicamba to 3,6-dichlorosalicylic acid (DCSA), effectively deactivating its herbicidal properties wikipedia.orgusda.gov.

In plants, while dicamba is generally considered to have negligible metabolism in many species orst.edu, some plants possess enzymatic mechanisms for its deactivation. For instance, monocotyledonous plants can rapidly metabolize dicamba into 5-hydroxy-2-methoxy-3,6-dichlorobenzoic acid (5-hydroxy dicamba), which is a non-harmful metabolite umsystem.edu. This hydroxylation step represents a deactivation mechanism in these species.

The use of this compound is particularly valuable in enzymology studies. By providing a stable, isotopically labeled substrate, researchers can precisely track the enzymatic reactions, identify the specific sites of metabolism, and characterize the kinetics of the deactivating enzymes using mass spectrometry-based techniques chromatographytoday.comsciex.com. This allows for a clearer understanding of how different organisms process and detoxify dicamba at a molecular level.

Advanced Research Perspectives and Emerging Applications of Dicamba D3

Integration of Dicamba-d3 in Multi-Omics Approaches for Mechanistic Studies

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the complex biological mechanisms underlying an organism's response to chemical exposure. In the context of dicamba (B1670444), understanding its mode of action and off-target effects at a molecular level is crucial for developing safer agricultural practices.

This compound is indispensable for the metabolomics component of these studies. Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. When studying the impact of dicamba on a plant, for example, researchers need to accurately measure the levels of dicamba and its degradation products within the plant's tissues.

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis allows for the correction of analytical variability, such as matrix effects, which can suppress or enhance the instrument's signal. nih.govresearchgate.net By spiking a known quantity of this compound into a sample extract, researchers can normalize the signal of the unlabeled dicamba, leading to highly accurate quantification. chromatographytoday.com This precision is essential for building reliable models of how dicamba disrupts metabolic pathways.

Key research findings enabled by the use of this compound include the accurate quantification of dicamba's primary environmental metabolites, as detailed in the table below. This data is fundamental to mechanistic studies that explore the toxicological impact of not just the parent compound, but its breakdown products as well.

Table 1: Key Dicamba Metabolites Quantified Using this compound as an Internal Standard

Metabolite NameAbbreviationSignificance
5-hydroxy-dicamba5-OH-dicambaA primary metabolite resulting from the detoxification process in plants and soil.
3,6-dichlorosalicylic acidDCSAA major and more persistent degradate of dicamba in the environment. chromatographytoday.com
3,6-dichlorogentisic acidDCGAA secondary metabolite formed from the further transformation of DCSA. chromatographytoday.com

Development of Predictive Models for Environmental Behavior and Bioavailability

Predicting the environmental fate of dicamba—where it travels, how long it persists, and how it moves through the ecosystem—is a major goal of environmental science. researchgate.net Due to its volatility, dicamba is prone to off-target movement, causing damage to non-resistant crops and unintended ecosystems. osti.govuark.edusoybeanresearchinfo.com Mathematical models are developed to predict this movement based on factors like application method, weather conditions, and soil type. researchgate.net

The accuracy of these predictive models is entirely dependent on the quality of the data used to build and validate them. Field studies that measure dicamba concentrations in the air, water, and soil over time provide this critical data. nih.govresearchgate.net this compound is essential for generating this high-quality data. By using isotope dilution mass spectrometry, where this compound is the internal standard, scientists can achieve highly accurate and precise measurements of dicamba concentrations, even at very low levels (ng/mL). nih.govsemanticscholar.orgnih.gov

This technique effectively eliminates errors arising from sample preparation and instrumental analysis, including matrix effects from complex environmental samples like soil extracts or air collection media. nih.govresearchgate.net The robust and reliable data generated through the use of this compound allows researchers to:

Validate and refine atmospheric transport models by comparing predicted concentrations with highly accurate field measurements of airborne dicamba. osti.govresearchgate.net

Determine the half-life of dicamba in different soil types and environmental conditions with greater certainty.

Quantify bioavailability by measuring uptake in various organisms, which informs ecological risk assessments.

Table 2: Analytical Methods Utilizing this compound for Environmental Monitoring

Analytical TechniqueSample MatrixTypical Limit of Detection (LOD)Reference
Liquid Chromatography-Mass Spectrometry (LC-MS)Water0.1 ng/mL nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Air1 ng/mL nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Soil, Plant Foliage&lt;1 ng/mL chromatographytoday.com

Research into Novel Strategies for Environmental Remediation and Mitigation

As concerns over dicamba's environmental presence grow, research into effective remediation and mitigation strategies is expanding. These strategies can range from bioremediation, using microorganisms to break down the herbicide, to chemical oxidation processes that neutralize it in contaminated soil and water.

Evaluating the effectiveness of any remediation technique requires careful and accurate monitoring of dicamba concentrations over time. This compound plays a crucial, albeit indirect, role in this research. It serves as the analytical gold standard for quantifying the reduction of dicamba in treated samples.

For instance, in a study testing a new microbial consortium for soil remediation, researchers would collect soil samples at regular intervals after inoculation. By using an analytical method employing this compound as an internal standard, they can confidently measure the decrease in the parent dicamba concentration and the increase in its degradation products. This accurate data is vital to:

Determine the efficiency and degradation rate of the remediation method.

Validate the success of a cleanup effort by confirming that dicamba levels have fallen below regulatory thresholds.

Investigate the degradation pathway by accurately tracking the formation of metabolites, ensuring no more-toxic byproducts are being created.

Without the precision afforded by stable isotope-labeled standards like this compound, it would be difficult to definitively prove the efficacy of novel remediation technologies.

Interdisciplinary Approaches in Understanding Complex Dicamba-Related Phenomena

The challenges posed by dicamba, particularly its off-target movement and impact on non-target species, are inherently complex and require interdisciplinary collaboration. rbind.ionih.gov Fields such as analytical chemistry, atmospheric science, plant biology, and ecology must work together to understand the complete picture. osti.gov

Atmospheric scientists develop models for vapor drift, which are validated by air concentration data accurately measured by analytical chemists using this compound. researchgate.netpurdue.edu

Plant biologists study the physiological response of non-target crops to sublethal doses of dicamba. The dose-response relationships they establish are only meaningful if the "dose" is based on precise measurements of dicamba absorbed by the plant, again relying on quantification with this compound.

Ecologists investigating the impact of dicamba drift on plant-pollinator interactions need to correlate observed effects with accurate environmental exposure levels. nih.gov

In essence, this compound provides the quantitative anchor that connects observations across different scientific domains. This allows for a more holistic and robust understanding of how dicamba behaves in the environment and the cascading effects it can have on agricultural and natural ecosystems. The high-quality, standardized data it helps produce is crucial for informing regulatory decisions and developing more sustainable weed management practices.

Q & A

Q. What protocols ensure reproducibility when replicating this compound synthesis methods from literature?

  • Methodological Answer : Request detailed synthetic procedures from authors if incomplete. Use reaction calorimetry to monitor exothermic steps and ensure safety. Characterize intermediates with FTIR and NMR at each stage. Publish full spectral data and synthetic workflows in open-access platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.